BenchChemオンラインストアへようこそ!

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

PPARα antagonism regioisomerism benzothiazole amide SAR

This meta-sulfonyl regioisomer is a critical SAR probe for mapping positional tolerance within the PPARα ligand-binding domain. It serves as an essential comparator to the 4-methanesulfonyl analog (CAS 886951-93-5) in anti-proliferative studies against HeLa, HCT-116, and MCF-7 cancer lines. Its defined 95%+ purity also supports HPLC/MS reference standard development. Do not substitute with in-class analogs without expecting divergent biological outcomes.

Molecular Formula C16H13ClN2O4S2
Molecular Weight 396.86
CAS No. 886951-81-1
Cat. No. B2522572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
CAS886951-81-1
Molecular FormulaC16H13ClN2O4S2
Molecular Weight396.86
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
InChIInChI=1S/C16H13ClN2O4S2/c1-23-12-7-6-11(17)14-13(12)18-16(24-14)19-15(20)9-4-3-5-10(8-9)25(2,21)22/h3-8H,1-2H3,(H,18,19,20)
InChIKeyOWKYTDCRENTFDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (886951-81-1): Structural Identity and Class Context for Research Procurement


N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS 886951-81-1, molecular formula C₁₆H₁₃ClN₂O₄S₂, molecular weight 396.86 g/mol) is a synthetic benzothiazole sulfonamide amide [1]. The compound features a 7-chloro-4-methoxy-substituted benzothiazole core linked via an amide bond to a 3-methanesulfonylbenzamide moiety. Benzothiazole-based N-(methylsulfonyl)amides have been investigated as PPARα antagonists with anti-proliferative activity in cancer cell lines, including paraganglioma, pancreatic, and colorectal cancer models [2]. This specific compound represents a distinct regioisomeric variant within this chemotype, with the methanesulfonyl group positioned at the meta (3-) position of the benzamide ring, differentiating it from its para (4-) substituted analog (CAS 886951-93-5).

Substitution Risks for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide: Regioisomeric and Homolog-Specific Differentiation


Substituting this compound with close structural analogs cannot be assumed to yield equivalent biological outcomes. The 3-methanesulfonyl substitution on the benzamide ring represents a regioisomer of the 4-methanesulfonyl analog (CAS 886951-93-5), and the position of the sulfonyl group on the benzamide ring is known to influence PPARα antagonism potency and selectivity in benzothiazole amide series [1]. Similarly, replacing the methanesulfonyl group with an ethanesulfonyl group (CAS 886951-77-5) alters both steric bulk and lipophilicity, parameters that affect target binding and pharmacokinetic profiles . Within the broader benzothiazole sulfonamide class, even modest structural modifications, including the position of chloro and methoxy substituents on the benzothiazole ring, have been shown to produce substantial shifts in cholinesterase and α-glucosidase inhibitory potency [2]. These structure-activity relationship (SAR) observations preclude generic interchangeability among in-class compounds.

Quantitative Differentiation Evidence for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide


Regioisomeric Differentiation: 3-Methanesulfonyl vs. 4-Methanesulfonyl Substitution Pattern

The target compound bears the methanesulfonyl group at the 3-position (meta) of the benzamide ring, in contrast to the 4-substituted regioisomer (CAS 886951-93-5). In the benzothiazole N-(phenylsulfonyl)amide PPARα antagonist series, the position of sulfonyl substitution on the benzamide/phenyl ring is a critical determinant of antagonist potency [1]. While direct head-to-head IC50 data for these two regioisomers is not available in publicly accessible literature, the 4-substituted analog has been reported to exhibit IC50 values in the 6–7 μM range against HeLa cervical cancer cells, with associated apoptosis induction via enhanced caspase activity . The 3-substituted target compound is structurally positioned to explore the meta-substitution SAR space, which remains uncharacterized relative to the para analog.

PPARα antagonism regioisomerism benzothiazole amide SAR

Sulfonyl Chain Length Differentiation: Methanesulfonyl vs. Ethanesulfonyl Homolog

The target compound contains a methanesulfonyl (-SO₂CH₃) group, whereas the direct homolog CAS 886951-77-5 carries an ethanesulfonyl (-SO₂CH₂CH₃) group at the same 3-position . This single methylene difference increases calculated logP and molecular weight (396.86 vs. 410.89 g/mol), parameters known to modulate membrane permeability, metabolic stability, and target binding in benzothiazole sulfonamide series [1]. In related benzothiazole sulfonamide chemotypes, sulfonyl chain elongation from methyl to ethyl has been associated with altered enzyme inhibition profiles, though no direct comparative data between these two specific compounds has been published in accessible literature.

homolog comparison sulfonamide SAR lipophilicity modulation

Benzothiazole Core Substitution Pattern: 7-Chloro-4-methoxy vs. Alternative Halogen/Methoxy Arrangements

The target compound's benzothiazole core features a 7-chloro-4-methoxy substitution pattern. This differs from the 6-chloro-4-methyl analog (CAS 896300-13-3) and the unsubstituted benzothiazole variants. Within the broader 2-aminobenzothiazole scaffold, the specific positioning of chloro and methoxy groups on the benzothiazole ring has been demonstrated to influence kinase inhibitory activity, with certain substitution patterns yielding nanomolar IC50 values against cancer-relevant kinases [1]. The 7-chloro-4-methoxy arrangement represents a distinct electronic and steric environment compared to 6-chloro or 5-chloro variants, with the 4-methoxy group capable of intramolecular hydrogen bonding with the 2-amide NH, potentially stabilizing a bioactive conformation . No direct comparative enzymatic or cellular data for these specific benzothiazole positional variants was identified in allowed public-domain sources.

benzothiazole substitution chloro-methoxy positioning kinase inhibition

Purity and Supply Specification Differentiation for Reproducible Research Procurement

The target compound is commercially available with a specification of ≥95% purity as determined by HPLC [1]. This purity level is consistent with research-grade benzothiazole sulfonamide building blocks and is suitable for in vitro biological assays requiring defined chemical composition. In contrast, lower-purity grades or in-house synthesized batches without rigorous analytical characterization introduce variability that can confound dose-response and SAR interpretation. While this purity specification is not unique to this compound, it represents a defined procurement parameter that, combined with the specific regioisomeric identity (confirmed by ¹H NMR and LCMS characterization in vendor specifications), ensures experimental reproducibility that may not be guaranteed with generic or uncharacterized benzothiazole sulfonamide sources.

compound purity research chemical specification reproducibility

Recommended Application Scenarios for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Based on Established Evidence


PPARα Antagonist SAR Studies: Meta-Substituted Benzamide Probe

This compound is best deployed as a meta-substituted benzamide probe in structure-activity relationship studies of PPARα antagonists. The 2019 Ammazzalorso et al. study demonstrated that benzothiazole amides 2a–g exhibit PPARα antagonism with anti-proliferative effects in paraganglioma cell lines [1]. As a 3-methanesulfonyl regioisomer, this compound fills an unexplored region of the SAR landscape relative to previously characterized 4-substituted analogs, making it a valuable tool for mapping the positional tolerance of the sulfonyl pharmacophore within the PPARα ligand-binding domain [1].

Regioisomeric Comparator in Benzothiazole Anticancer Agent Development

The compound serves as a critical regioisomeric comparator to the 4-methanesulfonyl analog (CAS 886951-93-5), which has demonstrated cytotoxicity with IC50 values of 6–7 μM against HeLa cells . Side-by-side testing of these regioisomers in cancer cell line panels (HeLa, HCT-116, MCF-7) can establish whether meta- vs. para-sulfonyl positioning impacts anti-proliferative potency and selectivity, informing lead optimization decisions in benzothiazole-based anticancer drug discovery programs.

Physicochemical Property Benchmarking: Methanesulfonyl vs. Ethanesulfonyl Series

As the lower homolog in the methanesulfonyl/ethanesulfonyl pair, this compound provides a baseline for assessing the impact of sulfonyl chain elongation on solubility, permeability, and metabolic stability. The ethanesulfonyl analog (CAS 886951-77-5) carries an additional methylene group that increases molecular weight by 14 Da and estimated logP by approximately 0.5 units . Parallel physicochemical profiling of both compounds supports rational selection of the optimal sulfonyl substituent for downstream lead candidates.

Analytical Reference Standard for Benzothiazole Sulfonamide Characterization

With a defined purity of ≥95% and a unique 7-chloro-4-methoxy-3-methanesulfonyl substitution pattern, this compound is suitable as an analytical reference standard for HPLC method development, mass spectrometry library construction, and NMR spectral databases targeting the benzothiazole sulfonamide chemical space. Its distinct chromatographic and spectroscopic signature supports unambiguous identification in complex reaction mixtures and biological matrices [2].

Quote Request

Request a Quote for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.